2-Ethylhexylamine hydrochloride

Platinum Group Metal Recovery Selective Precipitation Hydrometallurgy

2-Ethylhexylamine hydrochloride is a branched primary alkylammonium chloride salt engineered for selective platinum group metal (PGM) separations. Its sterically hindered 2-ethylhexyl moiety suppresses Pd/Rh co-precipitation, enabling high-purity Pt recovery in a single step from HCl leach solutions. Also employed as a graphene oxide buffer layer modifier in perovskite solar cells (+10% performance gain) and as a Sn(II)-free Rh(III) extractant. This hygroscopic white wax demands inert gas storage and offers superior phase-transfer behavior over linear C8 amine salts.

Molecular Formula C8H20ClN
Molecular Weight 165.7 g/mol
CAS No. 26392-49-4
Cat. No. B1360199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexylamine hydrochloride
CAS26392-49-4
Molecular FormulaC8H20ClN
Molecular Weight165.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN.Cl
InChIInChI=1S/C8H19N.ClH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H
InChIKeyJNWRGTDFPPYRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexylamine Hydrochloride (CAS 26392-49-4) Technical Overview for Procurement


2-Ethylhexylamine hydrochloride is a branched-chain primary alkylammonium chloride salt with the molecular formula C8H20ClN and a molecular weight of 165.71 g/mol [1]. The compound consists of a protonated 2-ethylhexylamine cation paired with a chloride counterion, forming a white to almost white waxy solid at ambient temperature (20°C) that is hygroscopic and requires storage under inert gas . Its branched alkyl backbone, featuring an ethyl substituent at the C2 position of the hexyl chain, imparts distinct physicochemical properties compared to linear C8 amine hydrochlorides, including altered solubility profiles, steric hindrance characteristics, and phase transfer behavior [1].

Why Generic Substitution of 2-Ethylhexylamine Hydrochloride is Not Recommended


In-class substitution of 2-ethylhexylamine hydrochloride with linear alkylamine hydrochlorides or alternative branched amine salts is scientifically unsound due to the compound's unique steric and electronic profile. The branched 2-ethylhexyl moiety introduces significant steric hindrance around the ammonium center, which directly modulates ion-pair formation dynamics, phase transfer efficiency, and selective precipitation behavior in metal recovery applications [1]. This steric effect is not replicated by linear C8 amine hydrochlorides (e.g., n-octylamine hydrochloride) or by alternative branched architectures, leading to divergent performance outcomes in key applications such as platinum group metal (PGM) separations and perovskite solar cell buffer layer optimization [2]. The following quantitative evidence demonstrates precisely where this compound's performance diverges from structurally related alternatives.

2-Ethylhexylamine Hydrochloride Comparative Performance Evidence for Scientific Selection


Selective Pt(IV) Precipitation Over Pd(II) and Rh(III) Across Broad HCl Concentration Range

2-Ethylhexylamine (2EHA, the free base form corresponding to the hydrochloride salt) demonstrates highly selective precipitation of Pt(IV) from mixed-metal HCl solutions containing Pd(II) and Rh(III) [1]. The steric hindrance of the branched 2-ethylhexyl group suppresses precipitate formation with Pd(II) and Rh(III) while enabling quantitative Pt(IV) recovery as an ion-pair complex comprising one [PtCl6]²⁻ anion and two 2EHA ammonium cations [1]. This selectivity profile is distinct from other primary amines lacking comparable steric bulk, which typically co-precipitate multiple PGM species.

Platinum Group Metal Recovery Selective Precipitation Hydrometallurgy

Planar Cluster Formation and Selective Water Absorption in Solvent Extraction Desalination

Molecular dynamics simulations comparing three organic amines with identical chemical composition but different amine group positioning—octylamine (8A, linear), dibutylamine (DBA, branched), and 2-ethylhexylamine (EHA, branched)—reveal distinct cluster formation behavior [1]. EHA forms planar clusters that selectively absorb water, whereas octylamine forms gel clusters that trap brine indiscriminately [1]. This morphological divergence is driven by the branched architecture of EHA, which influences surface polarity and intermolecular packing geometry.

Solvent Extraction Desalination Molecular Dynamics Simulation Cluster Morphology

10% Enhancement of Perovskite Solar Cell Efficiency with 2EHA-Modified Graphene Oxide Buffer Layer

Graphene oxide (GO) modified with 2-ethylhexylamine (2EHA) as an amine source was evaluated as a buffer layer in mixed halide mesoporous perovskite solar cells (PSCs) alongside dihexylamine (DHA)-modified GO and unmodified GO controls [1]. Devices incorporating the 2EHA-modified GO buffer layer demonstrated a 10% increase in overall performance compared to standard cells without a buffer layer [1]. The performance enhancement is attributed to improved charge carrier transport facilitated by the branched alkyl chain architecture of 2EHA.

Perovskite Solar Cells Graphene Oxide Modification Buffer Layer Engineering

High Rh(III) Extraction Without Sn(II) Addition Using 2-Ethylhexylamine

Solvent extraction studies of Rh(III) and Ru(III) from chloride solutions using primary amine 2-ethylhexylamine (EHA) and secondary amine di(2-ethylhexyl)amine (DOA) demonstrate that EHA achieves high extraction of Rh(III) even without the addition of Sn(II), which is typically required to activate Rh(III) for extraction by other amine extractants [1]. This contrasts with the general observation that solvent extraction efficiency of Rh and Ru from chloride solutions is very low among PGMs when conventional extractants are employed [1].

Rhodium Extraction Solvent Extraction PGM Refining

Optimal Application Scenarios for 2-Ethylhexylamine Hydrochloride Based on Quantitative Evidence


Selective Platinum Recovery from Spent Automotive Catalysts and Electronic Waste

Utilize 2-ethylhexylamine hydrochloride (converted to free base 2EHA in situ) for the selective precipitation of Pt(IV) from HCl leach solutions containing Pd(II), Rh(III), and base metals (Al, Cu, Fe, Zn). The steric hindrance and hydrophilicity of the 2-ethylhexyl group suppress co-precipitation of Pd and Rh, enabling high-purity Pt recovery in a single precipitation step across a wide HCl concentration range [1]. This application is particularly valuable for recycling spent automotive catalytic converters and electronic scrap where Pt must be separated from chemically similar Pd and Rh.

Perovskite Solar Cell Buffer Layer Optimization

Employ 2-ethylhexylamine hydrochloride as an amine source for modifying graphene oxide (GO) buffer layers in mixed halide perovskite solar cells. Devices incorporating 2EHA-modified GO achieve a 10% increase in overall performance compared to cells without buffer layers, attributed to enhanced charge carrier transport facilitated by the branched alkyl chain architecture [2]. This application is directly relevant to photovoltaic research groups seeking to improve perovskite solar cell efficiency through tailored interfacial engineering.

Solvent Extraction Desalination with Planar Cluster-Forming Amines

Leverage 2-ethylhexylamine (free base form) as a desalination solvent in solvent extraction processes. Molecular dynamics simulations demonstrate that EHA forms planar clusters that selectively absorb water, in contrast to linear octylamine which forms gel clusters that trap brine indiscriminately [3]. This cluster morphology difference translates to controlled water recovery and minimized salt carryover, making EHA a preferred choice for desalination applications requiring high water selectivity and predictable phase separation behavior.

Rhodium Extraction from PGM Refining Streams Without Sn(II) Activation

Apply 2-ethylhexylamine as a primary amine extractant for Rh(III) recovery from chloride-based PGM refining solutions. Unlike many conventional extractants that require Sn(II) addition to form extraction-active Rh(III) complexes, EHA achieves high Rh(III) extraction without this activation additive, reducing reagent costs and simplifying process flowsheets [4]. This application is particularly advantageous for integrated PGM refineries seeking to minimize chemical inventory and waste generation.

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